Cas no 2565-47-1 (6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione
- 2,4,6(1H,3H,5H)-Pyrimidinetrione,1-methyl-
- 1-Methylbarbituric Acid
- 3-METHYLBARBITURIC ACID
- N-Methylbarbituric acid
- 1-methyl-1,3,5-trihydropyrimidine-2,4,6-trione
- 1-methyl-2,4,6-pyrimidinetrione
- 1-methylpyrimidine-(1H,3H,5H)-2,4,6-trione
- methylbarbituric acid
- N-Me barbituric acid
- 1-Methyl barbituric acid
- Alogliptin Impurity 25
- 1-methyl-1,3-diazinane-2,4,6-trione
- DCGGMHIZEAHUJL-UHFFFAOYSA-N
- 23M53AD2J7
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-
- N-Methylbarbiturate
- Methyl barbituric acid
- DCGGMHIZEAHUJL-UHFFFAOYSA-
- HMS
- 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- BB 0217862
- SCHEMBL1263340
- SB57468
- AKOS000289125
- InChI=1/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
- NS00027935
- HMS1753D15
- CCG-40455
- 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione #
- MFCD00127915
- CS-0117144
- DTXSID70180348
- EINECS 219-894-0
- AMY218
- Z56788757
- 2565-47-1
- BARBITURIC ACID, 1-METHYL-
- NSC 81440
- A877518
- 1-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- NSC-81440
- EN300-1228537
- UNII-23M53AD2J7
- NSC81440
- MS-1844
- N-METHYL BARBITURIC ACID
- DB-030572
-
- MDL: MFCD00127915
- Inchi: 1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
- InChI Key: DCGGMHIZEAHUJL-UHFFFAOYSA-N
- SMILES: O=C1CC(NC(N1C)=O)=O
Computed Properties
- Exact Mass: 142.03800
- Monoisotopic Mass: 142.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 66.5
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: NA
- PSA: 75.09000
- LogP: -1.22080
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Security Information
- Hazard Statement: CAUTION: May irritate eyes, skin
- Safety Instruction: CAUT
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data
- HS CODE:2933540000
- Customs Data:
China Customs Code:
2933540000Overview:
2933540000 Other malonyl ureas(Barbituric acid)Derivatives of as well as their salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933540000 other derivatives of malonylurea (barbituric acid); salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:20.0%
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000277-1g |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione |
2565-47-1 | 95% | 1g |
$236.25 | 2023-09-02 | |
| Alichem | A089000277-5g |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione |
2565-47-1 | 95% | 5g |
$481.50 | 2023-09-02 | |
| TRC | M294025-250mg |
1-Methylbarbituric Acid |
2565-47-1 | 250mg |
$ 81.00 | 2023-09-07 | ||
| TRC | M294025-500mg |
1-Methylbarbituric Acid |
2565-47-1 | 500mg |
$ 132.00 | 2023-09-07 | ||
| TRC | M294025-1g |
1-Methylbarbituric Acid |
2565-47-1 | 1g |
$ 184.00 | 2023-09-07 | ||
| Chemenu | CM166441-1g |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione |
2565-47-1 | 95% | 1g |
$210 | 2021-08-05 | |
| Chemenu | CM166441-5g |
1-Methylpyrimidine-2,4,6(1H,3H,5H)-trione |
2565-47-1 | 95% | 5g |
$421 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ338-50mg |
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2565-47-1 | 95+% | 50mg |
76.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ338-250mg |
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2565-47-1 | 95+% | 250mg |
282CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N11450-5g |
1-Methyl-2,4,6(1h,3h,5h)-pyrimidinetrione |
2565-47-1 | 5g |
¥1636.0 | 2021-09-08 |
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Research Brief on 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2565-47-1): Recent Advances and Applications
6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2565-47-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, also known as 6-hydroxy-3-methyluracil, is a derivative of uracil and has been studied for its potential therapeutic applications, including its role as an antioxidant, anti-inflammatory agent, and modulator of nucleic acid metabolism. Recent studies have further elucidated its mechanisms of action and explored its potential in novel drug development.
One of the key areas of research involving 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its antioxidant properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent free radical scavenging activity, which could be leveraged to mitigate oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The study highlighted its ability to chelate metal ions and inhibit lipid peroxidation, making it a promising candidate for further preclinical evaluation.
In addition to its antioxidant effects, recent investigations have explored the anti-inflammatory potential of 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The study suggested that its mechanism may involve the modulation of NF-κB signaling pathways, providing a rationale for its potential use in inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Another notable advancement is the exploration of 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in nucleic acid metabolism. Research published in Nucleic Acids Research in 2023 revealed that this compound can interact with DNA and RNA, influencing replication and transcription processes. These findings open new avenues for its application in antiviral and anticancer therapies, particularly in targeting rapidly dividing cells.
Despite these promising developments, challenges remain in the clinical translation of 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through rigorous preclinical and clinical studies. However, the compound's multifaceted biological activities and relatively low toxicity profile make it a compelling subject for future research.
In conclusion, 6-hydroxy-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2565-47-1) represents a versatile molecule with significant potential in chemical biology and pharmaceutical applications. Ongoing research continues to uncover its mechanisms and therapeutic possibilities, positioning it as a valuable candidate for drug development. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in disease models to facilitate its transition into clinical use.
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